5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings These structures are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method is the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction. The final step involves the coupling of the pyrazole and isoxazole rings under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole and isoxazole rings can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various functionalized derivatives .
Scientific Research Applications
5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function. The pyrazole and isoxazole rings can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-1H-pyrazole-3-carboxylic acid
- 5-methylisoxazole-3-carboxylic acid
- 4-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness
5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid is unique due to the combination of the pyrazole and isoxazole rings in a single molecule. This structural feature provides a unique set of chemical and biological properties that are not observed in the individual components .
Properties
IUPAC Name |
5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5/c1-5-7(8(9(14)15)11-18-5)4-12-3-6(2-10-12)13(16)17/h2-3H,4H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCOXEHSPHPMGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.